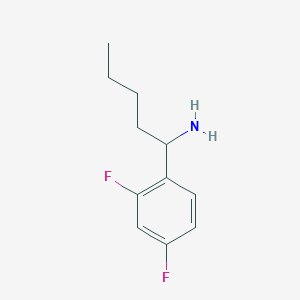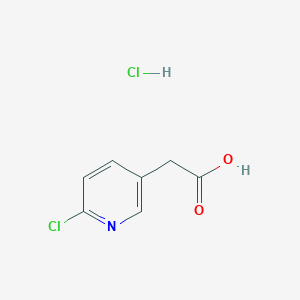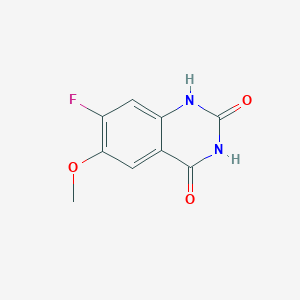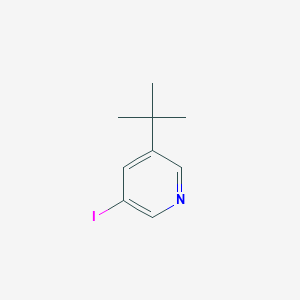
N-Ethyl-N-methyl-5-vinylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-methyl-5-vinylpyridin-2-amine is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of an ethyl and methyl group attached to the nitrogen atom, and a vinyl group attached to the 5th position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-5-vinylpyridin-2-amine typically involves the alkylation of 5-vinylpyridin-2-amine. The reaction can be carried out using ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-methyl-5-vinylpyridin-2-amine can undergo various chemical reactions including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The vinyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-methyl-5-vinylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-methyl-5-vinylpyridin-2-amine involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, potentially affecting biological pathways. The ethyl and methyl groups on the nitrogen atom can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-5-vinylpyridin-2-amine: Lacks the ethyl group, which may affect its reactivity and binding properties.
N-Ethyl-5-vinylpyridin-2-amine: Lacks the methyl group, which may influence its solubility and stability.
5-Vinylpyridin-2-amine: Lacks both the ethyl and methyl groups, making it less sterically hindered.
Uniqueness
N-Ethyl-N-methyl-5-vinylpyridin-2-amine is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, which can significantly influence its chemical and biological properties. This dual substitution can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
5-ethenyl-N-ethyl-N-methylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2/c1-4-9-6-7-10(11-8-9)12(3)5-2/h4,6-8H,1,5H2,2-3H3 |
InChI-Schlüssel |
YXUBRIRXJGBECT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C1=NC=C(C=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13006667.png)



![4-Fluorobenzo[d]thiazol-5-amine](/img/structure/B13006695.png)
![3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13006702.png)
![Ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13006708.png)


![Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13006721.png)


